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2-Cyclopropyl-2,2-difluoroacetic

acid

CAS No.: 1557661-16-1

Cat. No.: B2775840

Get Quote

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of

modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical

properties of drug candidates. This guide provides an in-depth analysis of C5H6F2O2 building

blocks, a class of reagents gaining significant traction in the synthesis of novel therapeutics.

We will delve into the nuances of their molecular weight, isomeric diversity, and practical

applications, offering field-proven insights for researchers, scientists, and drug development

professionals. The methodologies and mechanistic discussions presented herein are grounded

in authoritative literature to ensure scientific integrity and immediate applicability in a laboratory

setting.

The Strategic Advantage of Fluorination in Drug
Design
The introduction of fluorine atoms into a drug molecule can dramatically alter its metabolic

stability, binding affinity, and membrane permeability. Unlike other halogens, fluorine is the most

electronegative element, yet it is similar in size to a hydrogen atom. This unique combination
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allows for isosteric replacement of hydrogen or hydroxyl groups, leading to significant changes

in electronic properties without major steric hindrance. Key advantages of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic cleavage by cytochrome P450 enzymes. This often translates to an increased in

vivo half-life of the drug.

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and

dipole-dipole interactions with protein targets, potentially increasing binding affinity and

selectivity.

Improved Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of

a molecule, which can enhance its ability to cross cellular membranes and the blood-brain

barrier.

Isomeric Landscape of C5H6F2O2 Building Blocks
The molecular formula C5H6F2O2 encompasses a variety of structural isomers, each with a

unique chemical profile and potential application. The precise molecular weight is a critical

parameter for characterization and high-resolution mass spectrometry.

Table 1: Key Isomers of C5H6F2O2 and Their Properties

Isomer Name IUPAC Name
Molecular Weight (
g/mol )

Key Applications

2,2-Difluoro-3-

hydroxy-4-pentenoic

acid

2,2-difluoro-3-

hydroxypent-4-enoic

acid

152.09

Chiral synthesis,

building block for

antivirals

3,3-

Difluorocyclopentane-

1,2-diol

3,3-

difluorocyclopentane-

1,2-diol

152.09
Scaffolds for enzyme

inhibitors

Ethyl 2,2-difluoro-3-

oxobutanoate

ethyl 2,2-difluoro-3-

oxobutanoate
152.09

Synthesis of

fluorinated

heterocycles
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Synthesis and Application of Ethyl 2,2-difluoro-3-
oxobutanoate
Ethyl 2,2-difluoro-3-oxobutanoate is a versatile building block for the synthesis of fluorinated

heterocycles, which are prevalent in many marketed drugs.

Synthetic Protocol: Claisen Condensation
A common route for the synthesis of ethyl 2,2-difluoro-3-oxobutanoate involves the Claisen

condensation of ethyl difluoroacetate with acetone.

Experimental Protocol:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium

ethoxide (1.1 eq) in dry ethanol.

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl

difluoroacetate (1.0 eq) and acetone (1.2 eq) in dry ethanol dropwise via the dropping funnel

over 30 minutes.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12 hours.

Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until

the pH is ~4. Extract the mixture with diethyl ether (3 x 50 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product is then purified by fractional

distillation to yield ethyl 2,2-difluoro-3-oxobutanoate.

Causality Behind Experimental Choices:

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the

highly basic sodium ethoxide with atmospheric moisture and carbon dioxide.
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Anhydrous Conditions: All reagents and solvents must be anhydrous as the enolate

intermediates are highly reactive towards water.

Controlled Addition: The dropwise addition at low temperature helps to control the

exothermicity of the reaction and minimize side product formation.

Application in Heterocyclic Synthesis
Ethyl 2,2-difluoro-3-oxobutanoate can be used in a Hantzsch-type reaction to synthesize

dihydropyridine derivatives, which are known calcium channel blockers.

Reactants

Product

Ethyl 2,2-difluoro-3-oxobutanoate

Difluorinated Dihydropyridine

Aldehyde (R-CHO)

Ammonia (NH3)

β-Ketoester

Fig. 1: Hantzsch Dihydropyridine Synthesis.

Click to download full resolution via product page

Caption: Hantzsch synthesis of difluorinated dihydropyridines.
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Mechanistic Insight: The Role of Fluorine in
Modulating Reactivity
The presence of two fluorine atoms on the α-carbon of the ketoester significantly influences its

reactivity. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of

the α-protons, facilitating enolate formation. However, it can also destabilize the resulting

enolate. This dual effect must be carefully considered when designing reaction conditions.

Electron-Withdrawing Fluorine Atoms

Increased Acidity of α-Protons

Inductive Effect

Destabilized Enolate Intermediate

Inductive Effect

Facilitated Enolate Formation

Requires Careful Reaction Control

Fig. 2: Influence of Fluorine on Reactivity.

Click to download full resolution via product page

Caption: Dual electronic effects of α-difluorination.

Conclusion
The C5H6F2O2 family of building blocks offers a powerful toolkit for medicinal chemists. A

thorough understanding of their isomeric diversity, precise molecular weights, and the nuanced

effects of fluorination on reactivity is paramount for their successful implementation in drug
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discovery programs. The synthetic protocols and mechanistic insights provided in this guide

serve as a foundational resource for harnessing the full potential of these valuable reagents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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